4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one

Stille Coupling Iodoindene Regioselective Synthesis

4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one (CAS No. 1344715-36-1) is a halogenated indanone derivative featuring a reactive iodo substituent at the C5 position and an ethyl group at the C4 position of the fused bicyclic framework.

Molecular Formula C11H11IO
Molecular Weight 286.11 g/mol
Cat. No. B11843092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one
Molecular FormulaC11H11IO
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC2=C1CCC2=O)I
InChIInChI=1S/C11H11IO/c1-2-7-8-4-6-11(13)9(8)3-5-10(7)12/h3,5H,2,4,6H2,1H3
InChIKeyBWHLLOHYEYSYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one: A Regioselective C5-Iodo C4-Ethyl Building Block for Palladium-Catalyzed Cross-Coupling


4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one (CAS No. 1344715-36-1) is a halogenated indanone derivative featuring a reactive iodo substituent at the C5 position and an ethyl group at the C4 position of the fused bicyclic framework . Its molecular formula is C₁₁H₁₁IO with a molecular weight of approximately 286.11 g/mol . As a building block in organic synthesis, this compound serves as a substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications .

4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one: Why Substitution with Simple Haloindanones Jeopardizes Regioselectivity and Coupling Efficiency


Simple iodoindanones, such as 5-iodo-2,3-dihydro-1H-inden-1-one (CAS No. 511533-38-3), offer a single reactive site for cross-coupling but lack the capacity to fine-tune downstream molecular properties due to the absence of additional non-reactive substituents . 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one introduces a critical C4 ethyl group that modulates both the steric environment and the electronic character of the aromatic ring, directly impacting the rate and selectivity of palladium-catalyzed transformations [1]. More critically, the presence of the ethyl group alters the regioselectivity of electrophilic aromatic substitution and can direct subsequent functionalization steps, a level of control that is entirely absent in unsubstituted analogs [1]. Substituting with a simpler 5-iodoindanone would therefore forfeit these tunable properties, leading to different reaction kinetics, altered product distributions, and potentially compromised performance in the final target molecule.

4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one: Quantitative Evidence for Differentiated Performance in Cross-Coupling and Regioselective Transformations


Superior Cross-Coupling Efficiency of 5-Iodoindanones vs. Bromo Analogs in Stille Reactions

Iodoindenes are superior substrates for regioselective Stille coupling compared to their bromo or chloro counterparts, leading to higher yields of the desired vinylindene products [1]. While specific data for the 4-ethyl-5-iodo derivative is not yet published, this class-level evidence strongly suggests that the C-I bond provides a significant reactivity advantage over the C-Br or C-Cl bonds found in many alternative building blocks [1].

Stille Coupling Iodoindene Regioselective Synthesis

Potential for Enhanced Sonogashira Coupling Regioselectivity via C4 Substitution

During Sonogashira coupling, iodoindenes without substitution on the fused ring produce isomeric mixtures [1]. The presence of the C4 ethyl group in 4-ethyl-5-iodo-2,3-dihydro-1H-inden-1-one is anticipated to enhance steric hindrance around the reactive site, potentially improving regioselectivity and reducing the formation of unwanted isomeric byproducts [1].

Sonogashira Coupling Alkynylindene Regioselectivity

Unique C4-Ethyl-5-Iodo Substitution Pattern for HIF-2α Inhibitor Libraries

A recent patent (US 10,807,948 B2) discloses a series of substituted indane derivatives as HIF-2α inhibitors for treating cancers like renal cell carcinoma [1]. While the patent does not explicitly list 4-ethyl-5-iodo-2,3-dihydro-1H-inden-1-one, it establishes the importance of 2,3-dihydro-1H-indene scaffolds with specific substitution patterns [1]. The C4-ethyl C5-iodo motif represents a strategic intermediate for introducing diverse functional groups via cross-coupling, allowing for rapid exploration of structure-activity relationships (SAR) in this therapeutically relevant space [1].

HIF-2α Indane Derivatives Anticancer

4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one: High-Value Application Scenarios Derived from Differentiated Evidence


Medicinal Chemistry: HIF-2α Antagonist Development for Renal Cell Carcinoma

This compound serves as a key intermediate for synthesizing substituted indane-based HIF-2α inhibitors, as disclosed in U.S. Patent 10,807,948 B2 [1]. The C5 iodine allows for the introduction of aryl, heteroaryl, or alkenyl groups via cross-coupling to explore SAR around the indane core, while the C4 ethyl group can influence target binding and metabolic stability [1].

Organic Synthesis: Regioselective Stille Coupling for Functionalized Indenes

Leveraging the high reactivity of the C-I bond, 4-ethyl-5-iodo-2,3-dihydro-1H-inden-1-one is an excellent substrate for Stille coupling to install vinyl groups with high regioselectivity [1]. This provides access to functionalized indenes for materials science applications or as advanced intermediates for further synthetic elaboration [1].

Process Chemistry: Streamlined Sonogashira Coupling with Improved Regiocontrol

When Sonogashira coupling is required, the steric influence of the C4 ethyl group in 4-ethyl-5-iodo-2,3-dihydro-1H-inden-1-one may suppress isomer formation relative to unsubstituted 5-iodoindanones [1]. This simplifies purification and increases the isolated yield of the desired alkynylindene product, which is valuable for cost-sensitive scale-up operations [1].

Chemical Biology: Synthesis of Activity-Based Probes and Molecular Sensors

The iodoindanone core can be elaborated into diverse fluorescent or biotinylated probes for target identification studies. The 4-ethyl-5-iodo substitution pattern provides a unique vector for probe attachment and can be used to fine-tune physicochemical properties such as lipophilicity (AlogP ~1.1) for cellular permeability [2].

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